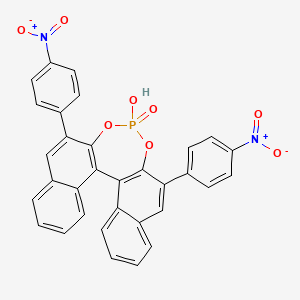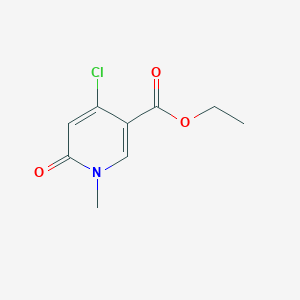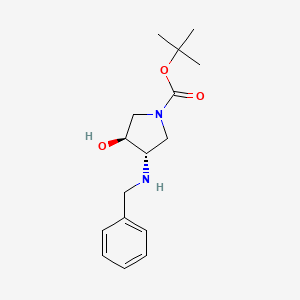
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Overview
Description
“(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate” is a compound that belongs to the class of organic compounds known as aryl phosphodiesters . These are aryl phosphates in which the phosphate is esterified at exactly two positions . It has a molecular formula of C12H9N2O8P and an average mass of 340.182 Da .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, the hydrolysis of 4-nitrophenyl phosphate (NPP) and bis-4-nitrophenyl phosphate (BNPP), two commonly used DNA model substrates, was examined in vanadate solutions . The catalytic rate constant (k cat) for the phosphate hydrolysis catalyzed by a complex using bis(4-nitrophenyl)phosphate (BNPP) as the substrate is 1.64 × 10−3 s−1 at pH 7.4 and 25 °C .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts. For example, the hydrolysis of the phosphoester bond in NPP at 50 °C and pH 5.0 proceeds with a rate constant of 1.74 × 10−5 s−1 . The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is also a commonly used model reaction to assess the catalytic activity of metallic nanoparticles .Scientific Research Applications
Circularly Polarized Luminescence (CPL) and Circular Dichroism (CD) Characteristics
One notable application of derivatives of (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is in the study of their circularly polarized luminescence (CPL) and circular dichroism (CD) characteristics. For instance, Amako et al. (2013) reported that while CPL from (R)-(−)-3,3′-bis(4-nitrophenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate was not observed, CPL from the naphthalene unit was noted in similar compounds with different substituent groups. This highlights the compound's relevance in the study of chiral luminescent materials (Amako et al., 2013).
Synthesis and Catalysis Applications
The compound's derivatives are also used in synthesis and catalysis. For example, Hartmann et al. (2020) explored the use of a related compound, 3,3-Bis(2,4,6-triisopropylphenyl)-1,1-binaphthyl-2,2-diyl hydrogenphosphate (TRIP), in the asymmetric allylation of aldehydes with organozinc compounds. This study highlights its potential role in developing valuable structural motifs for lignan natural product precursors (Hartmann et al., 2020).
Phosphodiesterase Activity in Lanthanide(III) Complexes
In the realm of biochemistry, derivatives of (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate are used to understand the phosphodiesterase activity of lanthanide(III) complexes. Research by Oh et al. (1998) demonstrated that these complexes are highly active in the hydrolysis of phosphate diesters, such as bis(4-nitrophenyl) phosphate (Oh et al., 1998).
Enantiodiscrimination Using NMR Spectroscopy
Another significant application is in the field of NMR spectroscopy for enantiodiscrimination. Pal et al. (2014) developed a protocol for enantiodiscrimination of molecules containing diverse functional groups using a phosphorous-based three-component mixture, including enantiopure 1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (BNPA). This method allows for precise measurement of the enantiomeric excess (ee) and is a crucial advancement in chiral analysis (Pal et al., 2014).
Safety and Hazards
This compound is classified as having acute toxicity, oral (Category 2), H300 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is fatal if swallowed and precautions should be taken to avoid contact with skin and eyes . In case of ingestion, immediate medical attention is required .
Mechanism of Action
Target of Action
The primary target of this compound, also known as ®-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate, is the phosphate diester-based substrate . This compound is a type of aryl phosphate , which is an aromatic organooxygen compound containing a phosphate group that is O-esterified with a phenyl group .
Mode of Action
The compound interacts with its target through a process known as hydrolysis . This process involves the breaking of a bond in the molecule using water. The compound exhibits high catalytic activity in the hydrolysis of the phosphate diester-based substrate .
Biochemical Pathways
The hydrolysis of the compound affects the phosphate diester-based substrate
Result of Action
The hydrolysis of the compound results in the breakdown of the phosphate diester-based substrate . This can lead to various molecular and cellular effects, depending on the specific context and environment in which the reaction takes place.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of nanostructured manganese oxides has been shown to enhance the hydrolysis of the compound . Additionally, the pH of the environment can also impact the rate of hydrolysis .
properties
IUPAC Name |
13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19N2O8P/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)42-43(39,40)41-31(27)29/h1-18H,(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVIDRFWCFHRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=O)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114233 | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |
CAS RN |
695162-89-1 | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695162-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)




![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)






![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)
